molecular formula C18H18N6O2 B2623403 N-(4-acetamidophenyl)-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide CAS No. 876574-96-8

N-(4-acetamidophenyl)-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide

Cat. No. B2623403
CAS RN: 876574-96-8
M. Wt: 350.382
InChI Key: DMKKHLZOWKUTSD-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide, commonly known as AM404, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a synthetic analog of anandamide, an endocannabinoid that is naturally produced in the body. AM404 has been studied extensively for its ability to modulate the endocannabinoid system, which is involved in various physiological processes such as pain sensation, inflammation, and mood regulation.

Scientific Research Applications

AM404 has been studied extensively for its potential therapeutic applications. One of the most promising applications is in the treatment of pain. AM404 has been shown to inhibit the reuptake of anandamide, leading to increased levels of this endocannabinoid in the body. Anandamide is known to play a role in pain sensation, and its modulation by AM404 has been shown to have analgesic effects in animal models of pain.
In addition to pain, AM404 has also been studied for its potential anti-inflammatory effects. AM404 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation in animal models.

Mechanism of Action

AM404 exerts its effects by modulating the endocannabinoid system. Specifically, AM404 inhibits the reuptake of anandamide by binding to the anandamide transporter. This leads to increased levels of anandamide in the body, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
AM404 has been shown to produce various biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, AM404 has also been shown to have neuroprotective effects. AM404 has been shown to protect against neuronal damage in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the advantages of using AM404 in lab experiments is its high purity and specificity. The synthesis method for AM404 has been optimized to yield high purity and high yield, which makes it an ideal compound for use in lab experiments. In addition, AM404 has been extensively studied in animal models, which provides a wealth of data for researchers to draw from.
One of the limitations of using AM404 in lab experiments is its potential toxicity. While AM404 has been shown to be safe in animal models at therapeutic doses, its toxicity at higher doses is not well understood. This limits the use of AM404 in certain types of experiments, such as those involving long-term exposure to high doses.

Future Directions

There are several future directions for AM404 research. One area of interest is in the development of new analgesic drugs based on the structure of AM404. By understanding the mechanism of action of AM404, researchers may be able to develop new compounds that are more effective and have fewer side effects than current analgesic drugs.
Another area of interest is in the development of new anti-inflammatory drugs. AM404 has been shown to have potent anti-inflammatory effects, and its mechanism of action may provide insights into the development of new anti-inflammatory drugs.
Finally, there is interest in further understanding the neuroprotective effects of AM404. By understanding how AM404 protects against neuronal damage, researchers may be able to develop new therapies for stroke and traumatic brain injury.

Synthesis Methods

AM404 can be synthesized by reacting 4-acetamidophenol with 2-methylphenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with ethyl bromoacetate to form the tetrazole ring, and the resulting product is hydrolyzed to yield AM404. This synthesis method has been optimized to yield high purity and high yield of AM404.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c1-12-5-3-4-6-16(12)18-21-23-24(22-18)11-17(26)20-15-9-7-14(8-10-15)19-13(2)25/h3-10H,11H2,1-2H3,(H,19,25)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKKHLZOWKUTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide

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